4-(m-Tolylazo)-1-naphthol
CAS No.: 25476-96-4
Cat. No.: VC16313763
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25476-96-4 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 4-[(3-methylphenyl)diazenyl]naphthalen-1-ol |
| Standard InChI | InChI=1S/C17H14N2O/c1-12-5-4-6-13(11-12)18-19-16-9-10-17(20)15-8-3-2-7-14(15)16/h2-11,20H,1H3 |
| Standard InChI Key | PBEJNOBUZDXAGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1-naphthol moiety (a hydroxyl-substituted naphthalene) connected to a 3-methylphenyl group through an azo linkage. The IUPAC name is 4-[(3-methylphenyl)diazenyl]naphthalen-1-ol, with the SMILES notation OC=1C=CC(=C2C=CC=CC12)\N=N\C1=CC=CC(=C1)C . The azo group introduces conjugation, influencing electronic properties and reactivity.
Spectroscopic Characterization
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13C NMR: Spectral data (computed via HOSE algorithm) confirm the presence of 17 distinct carbon environments, including aromatic carbons (δ 110–150 ppm) and a hydroxyl-bearing carbon (δ 155–160 ppm) .
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IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹), -N=N- (1450–1600 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) are observed .
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Mass Spectrometry: The exact mass is 262.110613 u, consistent with the molecular formula .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 262.31 g/mol | |
| Melting Point | 210–213°C (decomposes) | |
| Solubility | Low in water; soluble in ethanol, DMSO |
Synthesis Methodologies
Catalytic Multi-Component Reactions
A prominent synthesis route involves a one-pot condensation of 1-naphthol, aromatic aldehydes, and malononitrile using diammonium hydrogen phosphate () as a catalyst. Key conditions include:
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Substrate Scope: Electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -NO₂, -Cl) substituents on aldehydes are tolerated (Table 1) .
Table 1: Yields of 4-(m-Tolylazo)-1-naphthol Derivatives
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-CH₃C₆H₄ | 1.5 | 85 |
| 4-ClC₆H₄ | 1.5 | 92 |
| 3-NO₂C₆H₄ | 0.33 | 93 |
Solvent-Free Approaches
Recent advancements employ Fe₃O₄@SiO₂-BF₃ magnetic nanoparticles as a recyclable solid acid catalyst. Benefits include:
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 210°C, aligning with its melting point . The azo bond (-N=N-) is susceptible to photolytic cleavage, necessitating storage in amber containers under inert atmospheres .
Catalytic Recycling
Diammonium hydrogen phosphate demonstrates robust recyclability, with yields remaining >90% after four cycles (Table 2) .
Table 2: Catalyst Recycling Performance
| Cycle | Yield (%) |
|---|---|
| 1 | 92 |
| 2 | 95 |
| 3 | 95 |
| 4 | 93 |
Applications and Industrial Relevance
Dye and Pigment Industries
The conjugated π-system and azo chromophore make 4-(m-Tolylazo)-1-naphthol a candidate for azo dyes, particularly in textiles and plastics. Its stability under mild conditions aligns with eco-friendly manufacturing trends .
Pharmaceutical Intermediates
Derivatives of this compound serve as precursors to 2-amino-4H-chromenes, which exhibit antimicrobial and antitumor activities .
Materials Science
Functionalization with magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-BF₃) enables applications in targeted drug delivery and catalysis, leveraging the compound’s aromatic backbone for π-π interactions .
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